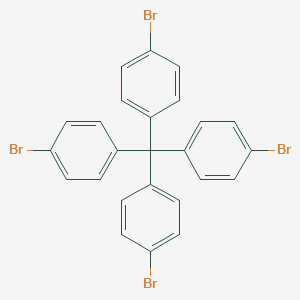

Tetrakis(4-bromophenyl)methane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-[tris(4-bromophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16Br4/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGIIZGNEOJSRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1206965-50-5 | |

| Record name | Tetrakis(4-bromophenyl)methane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206965-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00460044 | |

| Record name | Tetrakis(4-bromophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105309-59-9 | |

| Record name | Tetrakis(4-bromophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(4-bromophenyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tetrakis(4-bromophenyl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Tetrakis(4-bromophenyl)methane, a crucial building block in the development of porous organic frameworks (POFs), functional materials, and potential therapeutic agents. This document details established experimental protocols, presents key quantitative data in a structured format, and offers visual representations of the synthetic workflow.

Introduction

Tetraarylmethanes (TAMs) are a unique class of spherical molecules with diverse applications in materials science, medicinal chemistry, and chemical biology due to their distinct three-dimensional structures.[1] Among them, this compound serves as a versatile precursor for the synthesis of more complex molecular architectures, including porous aromatic frameworks (PAFs) through reactions like Yamamoto-type coupling.[2][3] The purity of this compound is critical for the successful synthesis of high-surface-area materials.[4] This guide focuses on the prevalent methods for its synthesis, primarily through the electrophilic bromination of tetraphenylmethane (B1200815).

Synthetic Approaches

The most common and direct method for the synthesis of this compound is the perbromination of tetraphenylmethane. This electrophilic aromatic substitution reaction utilizes elemental bromine to introduce bromine atoms at the para position of each phenyl ring.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound via Bromination of Tetraphenylmethane[5]

Materials:

-

Tetraphenylmethane

-

Bromine

-

Acetone

-

Dry ice

Procedure:

-

In a round-bottom flask, place bromine (16 ml, 49.75 g, 312.5 mmol).

-

While stirring vigorously at room temperature, add tetraphenylmethane (5 g, 15.6 mmol) in small portions over a period of five minutes.

-

Continue stirring the mixture for an additional 20 minutes at room temperature after the addition is complete.

-

Cool the reaction mixture to -78 °C using an acetone-dry ice bath.

-

Slowly add 40 ml of ethanol to the cooled mixture.

-

Remove the cooling bath and allow the mixture to stir overnight.

-

The resulting precipitate is collected by filtration.

Purification by Recrystallization[4]

Materials:

-

Crude this compound

-

Chloroform (B151607) (CHCl3)

-

Ethanol (EtOH)

Procedure:

-

Dissolve the crude this compound in chloroform to make a 0.11 M solution.

-

Filter the solution through Fisherbrand Q5 filter paper.

-

In a pressure-equalized liquid addition funnel, add a volume of ethanol equivalent to the volume of chloroform used.

-

Add the ethanol dropwise to the stirring chloroform solution over a period of 1 hour.

-

Let the solution stand overnight at approximately 4 °C.

-

Collect the resulting white powder on a glass frit and dry it under a vacuum. A crystallization yield of approximately 60% from the crude mass can be obtained through this method.[4]

Data Presentation

This section summarizes the key quantitative and qualitative data for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₆Br₄ | [5][6] |

| Molecular Weight | 636.0 g/mol | [5] |

| Appearance | White to off-white powder/solid | [4][7] |

| Purity | >95.0% (GC) | [8] |

| CAS Number | 105309-59-9 | [5][6] |

| Melting Point | 342-343 °C (for the nitro-functionalized derivative) | [9] |

| Solubility | Insoluble in water | [10] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.41 (d, J = 8.7 Hz, 8H, Ar-H), 7.02 (d, J = 8.7 Hz, 8H, Ar-H) | [11] |

| ¹H NMR (400 MHz, (CD₃)₂SO) | δ 7.35-7.05 (multiple peaks, 20H) | [4] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound via the bromination of tetraphenylmethane is a well-established and reliable method. Careful control of reaction conditions and a meticulous purification process, such as recrystallization, are paramount to obtaining a high-purity product. This guide provides the necessary details for researchers and professionals to successfully synthesize and characterize this important molecular building block for various applications in materials science and drug development. The provided data and protocols should serve as a valuable resource for the scientific community.

References

- 1. Synthesis of tetraarylmethanes: 1897–2022 [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. This compound | C25H16Br4 | CID 11250692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrakis(p-broMophenyl)Methane synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 105309-59-9 [sigmaaldrich.com]

- 8. This compound | 105309-59-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. rsc.org [rsc.org]

- 10. CAS # 105309-59-9, this compound, 4,4',4'',4'''-Tetrabromotetraphenylmethane - chemBlink [ww.chemblink.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Chemical Properties of Tetrakis(4-bromophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(4-bromophenyl)methane is a tetra-substituted aromatic organic compound. Its symmetrical, tetrahedral structure, featuring a central methane (B114726) carbon bonded to four 4-bromophenyl groups, makes it a valuable building block in supramolecular chemistry and materials science.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, with a focus on its applications in the development of advanced materials.

Chemical and Physical Properties

This compound is a white to light yellow or light orange crystalline powder.[2][3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₁₆Br₄ | [4] |

| Molecular Weight | 636.01 g/mol | [5] |

| CAS Number | 105309-59-9 | [4] |

| Melting Point | 300 °C | [2][3] |

| Boiling Point (Predicted) | 603.8 ± 50.0 °C at 760 Torr | [6] |

| Density (Predicted) | 1.763 ± 0.06 g/cm³ (20 °C, 760 Torr) | [7] |

| Solubility | Insoluble in water (1.8 x 10⁻⁷ g/L at 25 °C, calculated) | [7] |

| Appearance | White to Light yellow to Light orange powder/crystal | [2][3] |

Spectroscopic Data

The structural identity and purity of this compound are typically confirmed using various spectroscopic techniques.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.41 (d, J = 8.7 Hz, 8H, Ar-H), 7.02 (d, J = 8.7 Hz, 8H, Ar-H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 152.7, 151.0, 148.7, 131.7, 131.1, 129.1, 122.9, 122.4, 65.3 | [2] |

| Mass Spectrometry (HR-EI-MS) | m/z [M]⁺: Calculated for C₂₅H₁₆Br₄⁺, 631.7986; Found, 631.7985 | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of tetraphenylmethane (B1200815).

Materials:

-

Tetraphenylmethane

-

Bromine

Procedure:

-

In a round-bottom flask, add bromine (16 mL, 49.75 g, 312.5 mmol).

-

While stirring vigorously at room temperature, add tetraphenylmethane (5 g, 15.6 mmol) in small portions over a period of five minutes.

-

Continue stirring the mixture for an additional 20 minutes at room temperature.

-

Cool the reaction mixture to -78 °C using an acetone-dry ice bath.

-

Slowly add 40 mL of ethanol to the cooled mixture.

-

Remove the cooling bath and allow the mixture to stir overnight at room temperature.

-

The resulting solid is then collected by filtration.[2]

References

In-Depth Technical Guide: The Crystal Structure of Tetrakis(4-bromophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Tetrakis(4-bromophenyl)methane, a molecule of significant interest in the fields of crystal engineering and supramolecular chemistry. This document details the precise crystallographic parameters, experimental protocols for its synthesis and crystal growth, and a logical workflow for its structural determination.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a non-centrosymmetric crystal packing. The crystallographic data is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 212982.[1] The molecule crystallizes in a tetragonal space group, a key detail for understanding its solid-state architecture.

Crystallographic Parameters

| Parameter | Value |

| Chemical Formula | C₂₅H₁₆Br₄ |

| Formula Weight | 636.01 g/mol |

| Crystal System | Tetragonal |

| Space Group | I-4 |

| a | 13.568(2) Å |

| c | 7.028(2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1294.4(5) ų |

| Z | 2 |

| Density (calculated) | 1.632 Mg/m³ |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| C(1)-C(2) | 1.545(4) | C(2)-C(1)-C(2A) | 109.8(4) |

| C(1)-C(2A) | 1.545(4) | C(2)-C(1)-C(2B) | 109.8(4) |

| C(2)-C(3) | 1.390(4) | C(2A)-C(1)-C(2B) | 108.8(4) |

| C(2)-C(7) | 1.390(4) | C(3)-C(2)-C(7) | 117.8(3) |

| Br(1)-C(5) | 1.906(3) | C(4)-C(5)-Br(1) | 119.5(2) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the electrophilic bromination of tetraphenylmethane (B1200815).

Materials:

-

Tetraphenylmethane

-

Liquid Bromine

-

Round-bottom flask

-

Magnetic stirrer

-

Dry ice/acetone bath

Procedure:

-

In a round-bottom flask, dissolve tetraphenylmethane (1.0 eq) in a minimal amount of a suitable solvent.

-

With vigorous stirring, add liquid bromine (excess, e.g., 20 eq) to the flask at room temperature. The addition should be done carefully in a fume hood.

-

Continue stirring the reaction mixture at room temperature for approximately one hour.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add ethanol to the cooled mixture to quench the excess bromine.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

The crude product precipitates out of the solution and can be collected by filtration.

-

The collected solid is then washed with water and ethanol to remove impurities.

-

Further purification can be achieved by recrystallization from a solvent mixture such as chloroform (B151607)/ethanol to yield off-white crystals of this compound.

Single Crystal Growth and X-ray Diffraction

Obtaining high-quality single crystals is paramount for accurate X-ray diffraction analysis.

Crystal Growth Protocol:

-

Dissolve the purified this compound in a suitable solvent, such as chloroform or a mixture of solvents, to create a saturated or near-saturated solution.

-

Slow evaporation of the solvent at room temperature is a common method for growing single crystals. The container should be loosely covered to allow for gradual solvent removal over several days.

-

Alternatively, vapor diffusion can be employed. A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Once suitable single crystals have formed, they are carefully selected under a microscope.

X-ray Diffraction Protocol:

-

A selected single crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.

-

The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

A preliminary diffraction pattern is collected to determine the crystal quality and the unit cell parameters.

-

A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.

-

The collected diffraction data is processed, which includes integration of the reflection intensities and corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural parameters.

Logical Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its final crystal structure determination and analysis.

Signaling Pathways and Logical Relationships

This compound is primarily studied for its role as a building block in supramolecular chemistry and materials science, particularly in the construction of metal-organic frameworks (MOFs) and porous aromatic frameworks (PAFs). Its tetrahedral geometry and the presence of four reactive bromo-phenyl groups make it a versatile tecton for creating three-dimensional networks. There is no current evidence to suggest that this compound is involved in any biological signaling pathways or has direct applications in drug development as an active pharmaceutical ingredient. Its significance to the field lies in its utility as a tool for creating novel materials with potential applications in areas such as gas storage, separation, and catalysis.

References

"Tetrakis(4-bromophenyl)methane molecular formula and weight"

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Tetrakis(4-bromophenyl)methane, a compound relevant in the fields of advanced materials and polymer science.

Core Chemical Properties

This compound is a chemical compound with a unique structure featuring four bromophenyl groups attached to a central methane (B114726) carbon.[1] This structure makes it a valuable intermediate in the synthesis of high-performance polymers and novel electroactive materials.[1]

Below is a summary of its key molecular data:

| Property | Value |

| Molecular Formula | C25H16Br4[2][3][4] |

| Molecular Weight | Approximately 636.0 g/mol [2][3][4][5] |

| CAS Number | 105309-59-9 |

| Appearance | White to light yellow or light orange powder/crystal[4] |

Applications in Research and Development

The distinct structure of this compound lends itself to complex polymerization reactions.[1] It is particularly noted for its role in the creation of:

These materials are valued for their high surface areas, excellent stability, and significant adsorption properties, making them suitable for applications in gas storage, separation technologies, and catalysis.[1] Additionally, its high thermal stability is a key advantage for materials used in extreme temperature environments, such as in the aerospace, automotive, and electronics industries.[1] Research has also explored the modification of this compound for the development of electroactive materials for use in organic electronics.[1]

References

An In-depth Technical Guide to 2-Bromo-9,10-diphenylanthracene

An Important Note on the Molecular Formula: This technical guide focuses on the well-documented compound 2-bromo-9,10-diphenylanthracene (B1290078) (C26H17Br), a versatile intermediate in organic electronics and of interest to medicinal chemists.[1][2][3] The initially requested chemical formula, C25H16Br4, did not correspond to a readily identifiable, well-characterized compound in the scientific literature suitable for a detailed technical analysis for researchers and drug development professionals. Therefore, a pivot was made to this closely related and extensively studied polycyclic aromatic hydrocarbon to provide a comprehensive and practical guide.

Introduction

2-Bromo-9,10-diphenylanthracene is a halogenated polycyclic aromatic hydrocarbon that has garnered significant interest as a key building block in the synthesis of advanced organic materials and complex molecules for pharmaceutical research.[2][3] Its rigid, planar anthracene (B1667546) core, functionalized with two phenyl groups at the 9 and 10 positions, imparts desirable photophysical properties, while the bromine atom at the 2-position serves as a versatile reactive handle for a variety of cross-coupling reactions.[3] This unique combination of features allows for the fine-tuning of its electronic and steric properties, making it a valuable precursor for the development of novel organic light-emitting diode (OLED) materials and as a scaffold for potential therapeutic agents.[2]

This technical guide provides a comprehensive overview of 2-bromo-9,10-diphenylanthracene, including its chemical identity, synthesis, and key data relevant to researchers, scientists, and drug development professionals.

Chemical Identity and Properties

The fundamental properties of 2-bromo-9,10-diphenylanthracene are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| IUPAC Name | 2-bromo-9,10-diphenylanthracene | [1] |

| Molecular Formula | C26H17Br | [1] |

| CAS Number | 201731-79-5 | [1] |

| Molecular Weight | 409.3 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Br | [1] |

| InChI | InChI=1S/C26H17Br/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H | [1] |

| InChIKey | OZNXPZBQVNNJCS-UHFFFAOYSA-N | [1] |

Experimental Protocols

A general protocol for the synthesis of 9,10-diphenylanthracene (B110198), the precursor to 2-bromo-9,10-diphenylanthracene, involves a Suzuki coupling reaction. The subsequent bromination would then be carried out to yield the final product.

Synthesis of 9,10-Diphenylanthracene (Precursor)

A common method for synthesizing 9,10-diphenylanthracene is the Suzuki coupling of 9,10-dibromoanthracene (B139309) with phenylboronic acid.[4]

-

Reaction: 9,10-dibromoanthracene + 2 Phenylboronic acid → 9,10-diphenylanthracene

-

Reagents and Conditions:

-

9,10-dibromoanthracene

-

Phenylboronic acid (2.2 equivalents)

-

Sodium carbonate (Na2CO3) (4 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) catalyst

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 110 °C

-

Atmosphere: Inert (e.g., Nitrogen)

-

-

Procedure:

-

To a solution of 9,10-dibromoanthracene in DMF, add phenylboronic acid, sodium carbonate, and the palladium catalyst.

-

Heat the mixture under an inert atmosphere at 110 °C for approximately 2.5 hours.

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent such as diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[4]

-

Bromination of 9,10-Diphenylanthracene

While a specific, detailed protocol for the synthesis of 2-bromo-9,10-diphenylanthracene was not found in the search results, a general approach would involve the electrophilic bromination of 9,10-diphenylanthracene. The regioselectivity of the bromination would be influenced by the directing effects of the phenyl groups and the anthracene core.

-

General Reaction: 9,10-diphenylanthracene + Brominating Agent → 2-bromo-9,10-diphenylanthracene

-

Potential Brominating Agents:

-

Bromine (Br2) in a suitable solvent (e.g., dichloromethane, carbon tetrachloride)

-

N-Bromosuccinimide (NBS) with a radical initiator or acid catalyst.

-

Potential Applications in Drug Development and Signaling Pathways

While specific biological activities for 2-bromo-9,10-diphenylanthracene are not extensively documented in the provided search results, the core structure of phenanthrene (B1679779) and its halogenated derivatives have been shown to possess biological activity. For instance, phenanthrene and its derivatives can inhibit adipogenesis and modulate the expression of peroxisome proliferator-activated receptor-gamma (PPARγ).[5]

Brominated compounds, in general, have been studied for their potential to interact with various biological pathways. For example, brominated flame retardants have been shown to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[6] The AhR pathway is a critical regulator of cellular responses to environmental xenobiotics and is involved in processes such as drug metabolism and immune response.

Below is a conceptual representation of a potential experimental workflow to investigate the biological activity of a compound like 2-bromo-9,10-diphenylanthracene, as well as a simplified diagram of the AhR signaling pathway.

References

- 1. 2-Bromo-9,10-diphenylanthracene | C26H17Br | CID 22247163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]

- 5. Phenanthrene and its halogenated derivative inhibit adipogenesis and decrease peroxisome proliferator-activated receptor gamma (PPARγ) expression independently of aryl hydrocarbon receptor (AhR) activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Ah receptor pathway activation by brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Tetrakis(4-bromophenyl)methane (CAS 105309-59-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available technical information on Tetrakis(4-bromophenyl)methane (CAS 105309-59-9). It is important to note that, based on a comprehensive review of publicly accessible scientific literature, this compound is primarily utilized in the field of materials science. There is a significant lack of data regarding its biological activity, mechanism of action, and potential therapeutic applications. Therefore, this guide focuses on its chemical and physical properties, synthesis, and its established applications, with a brief mention of a related compound with limited biological data.

Core Compound Information

This compound is a halogenated aromatic organic compound.[1] Its core structure consists of a central methane (B114726) carbon atom bonded to four 4-bromophenyl groups.[1] This symmetrical, tetrahedral structure is a key feature influencing its physical properties and applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 105309-59-9 | [2][3][4] |

| Molecular Formula | C₂₅H₁₆Br₄ | [2][3][5] |

| Molecular Weight | 636.01 g/mol | [2][4][6] |

| IUPAC Name | 1-bromo-4-[tris(4-bromophenyl)methyl]benzene | [3] |

| Synonyms | Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-bromo-]; 4,4',4'',4'''-Tetrabromotetraphenylmethane | [1][7] |

| Appearance | White to light yellow or light orange powder/crystal | [8] |

| Melting Point | 312.5-313 °C | [9][10] |

| Boiling Point | 603.8 °C at 760 mmHg (Predicted) | [9][10] |

| Purity | Typically >95.0% (GC) | [8] |

| Storage | Store at room temperature in a dry, dark place. | [2][8] |

Synthesis and Experimental Protocols

The primary application of this compound is as a building block (linker or tecton) in the synthesis of advanced materials, particularly Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs).[11][12] These materials are of interest for gas storage and separation.[4]

Synthesis of this compound

A reported synthesis method involves the reaction of tetraphenylmethane (B1200815) with bromine.[13]

Experimental Protocol:

-

Add tetraphenylmethane in small portions to bromine under vigorous stirring at room temperature.[13]

-

Continue stirring for an additional 20 minutes after the addition is complete.[13]

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[13]

-

Slowly add ethanol (B145695) to the cooled mixture.[13]

-

Remove the cooling bath and allow the mixture to stir overnight.[13]

-

The resulting precipitate can then be collected.

Synthesis of a Nitro-Functionalized Derivative

This compound can be further functionalized. For example, nitration can be achieved to produce tetrakis(4-bromo-3-nitrophenyl)methane.[2]

Experimental Protocol:

-

Prepare a mixture of sulfuric acid and fuming nitric acid in a flask cooled in an ice bath.[2]

-

Stir the acid mixture for 5 minutes.[2]

-

Add this compound (TBPM) portionwise to the acid mixture.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.[2]

-

Pour the reaction mixture onto ice.[2]

-

Filter the resulting solid and wash sequentially with water and alcohol.[2]

-

Dry the solid under vacuum to obtain the product.[2]

Applications in Materials Science

The tetrahedral geometry and the presence of four reactive bromine atoms make this compound a valuable monomer for the synthesis of three-dimensional porous polymers.[9] It is a key component in the creation of Porous Aromatic Frameworks (PAFs), which are noted for their high surface areas and stability, making them suitable for applications in gas storage and catalysis.[4][11]

Biological Activity and Relevance to Drug Development

Currently, there is a notable absence of published research on the biological activity, pharmacology, and toxicology of this compound itself. The compound is primarily classified as a laboratory chemical and its safety profile suggests it causes skin and serious eye irritation.[1][9]

However, a related compound, 5,10,15,20-tetrakis(4-bromophenyl)porphyrin , and its tin(IV) complex have been synthesized and evaluated for their in vitro activity against Leishmania panamensis, the causative agent of leishmaniasis.[8] This study suggests that porphyrin-based structures containing bromophenyl groups may have potential as photodynamic therapy agents.[8] The inhibitory activity of the porphyrin compound was found to be greater under light irradiation, with an IC₅₀ of 16.5 μM.[8]

It is crucial to emphasize that this finding relates to a more complex molecule derived from a similar building block and does not directly imply any biological activity for this compound.

Logical Relationships and Workflows

The primary utility of this compound is as a precursor in materials synthesis. This workflow can be visualized as follows:

Caption: Synthetic pathway from this compound to Porous Aromatic Frameworks.

Conclusion for Drug Development Professionals

In its current state of research, this compound (CAS 105309-59-9) does not present itself as a direct candidate for drug development. Its established role is firmly within materials science. While the biological activity of a more complex, related porphyrin derivative offers a tangential point of interest, there is no evidence to suggest that this compound possesses any inherent pharmacological properties. Researchers in drug discovery may find this compound useful as a scaffold or starting material for the synthesis of novel, complex molecules, but its direct application as a therapeutic agent is not supported by the available data. Any exploration of this compound for biological purposes would require extensive foundational research, including in vitro screening and toxicological assessments.

References

- 1. This compound | C25H16Br4 | CID 11250692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. labproinc.com [labproinc.com]

- 8. Photophysical study and in vitro approach against Leishmania panamensis of dicloro-5,10,15,20-tetrakis(4-bromophenyl)porphyrinato Sn(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound CAS No.:105309-59-9 - Ruixibiotech [ruixibiotech.com]

- 11. Tetrakis(p-broMophenyl)Methane | 105309-59-9 [chemicalbook.com]

- 12. This compound - SIKÉMIA [sikemia.com]

- 13. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Tetrakis(4-bromophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(4-bromophenyl)methane is a tetra-substituted aromatic compound with a central methane (B114726) core. Its rigid, three-dimensional structure and the presence of four reactive bromine atoms make it a valuable building block in supramolecular chemistry and materials science. This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for its synthesis, purification, and characterization. This information is intended to support researchers and scientists in its application, particularly in the development of novel materials and as a precursor in organic synthesis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₁₆Br₄ | [1][2] |

| Molecular Weight | 636.02 g/mol | [1] |

| Appearance | White to light yellow or light orange powder/crystal | [1][3] |

| Melting Point | 300 °C | [3][4][5] |

| 312.5-313 °C (from chloroform (B151607)/ethanol) | [6][7] | |

| Boiling Point (Predicted) | 603.8 ± 50.0 °C | [5][7] |

| Density (Predicted) | 1.763 ± 0.06 g/cm³ | [6][8] |

| Solubility | Insoluble in water (1.8 x 10⁻⁷ g/L at 25 °C, calculated) | [6] |

| Soluble in chloroform | [9] | |

| IUPAC Name | 1-bromo-4-[tris(4-bromophenyl)methyl]benzene | [5][10] |

| CAS Number | 105309-59-9 | [1][3][11] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of tetraphenylmethane (B1200815).

Materials:

-

Tetraphenylmethane (5 g, 15.6 mmol)

-

Bromine (16 mL, 49.75 g, 312.5 mmol)

-

Ethanol (B145695) (40 mL)

-

Acetone

-

Dry ice

-

Round-bottom flask

-

Stir bar

Procedure:

-

In a round-bottom flask, add bromine (16 mL).

-

While stirring vigorously at room temperature, add tetraphenylmethane (5 g) in small portions over a period of five minutes.

-

Continue stirring the mixture for an additional 20 minutes at room temperature after the addition is complete.

-

Cool the reaction mixture to -78 °C using an acetone-dry ice bath.

-

Slowly add ethanol (40 mL) to the cooled mixture.

-

Remove the cooling bath and allow the mixture to stir overnight at room temperature.

-

The resulting precipitate is the crude this compound.

Purification by Recrystallization

The purity of this compound is critical for its use in subsequent reactions, such as the synthesis of porous aromatic frameworks.[9] Recrystallization is an effective method for purification.[9]

Materials:

-

Crude this compound

-

Chloroform (CHCl₃)

-

Ethanol (EtOH)

-

Pressure-equalized liquid addition funnel

-

Glass frit

-

Filter paper (Fisherbrand Q5 or equivalent)

-

Stir bar

Procedure:

-

Dissolve the crude this compound in chloroform to make a 0.11 M solution.

-

Filter this solution through filter paper to remove any insoluble impurities.

-

Transfer the filtered solution to a flask equipped with a stir bar.

-

Charge a pressure-equalized liquid addition funnel with a volume of ethanol equivalent to the volume of chloroform used in step 1.

-

Add the ethanol dropwise to the stirring chloroform solution over a period of 1 hour.

-

Allow the mixture to stand overnight at approximately 4 °C to facilitate crystallization.

-

Collect the resulting white powder on a glass frit and dry it under a vacuum. This method can yield crystallization yields of around 60%.[9]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of the synthesized compound.

¹H NMR Spectroscopy:

-

Solvent: Deuterated dimethyl sulfoxide (B87167) ((CD₃)₂SO) is recommended as it can better resolve impurity peaks compared to deuterated chloroform (CDCl₃).[9]

-

Procedure:

-

Prepare a sample by dissolving a small amount of the purified this compound in the NMR solvent in an NMR tube. Ensure all solid is dissolved.[9]

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

-

-

Expected Chemical Shifts (δ): Multiple peaks are observed between 7.05 and 7.35 ppm.[9]

¹³C NMR Spectroscopy:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure:

-

Prepare a sample as described for ¹H NMR.

-

Acquire the ¹³C NMR spectrum.

-

-

Expected Chemical Shifts (δ): Peaks are expected at approximately 63.66, 120.40, 131.55, 132.86, and 145.06 ppm.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Expected Peaks: The spectrum will show characteristic peaks for C-H and C-Br bonds, as well as aromatic C-C stretching vibrations.[10][11] The disappearance of certain signals compared to the starting material can indicate the loss of bromine and the formation of a polymer in subsequent reactions.[3]

Experimental and Logical Workflow

The following diagram illustrates the workflow for the synthesis, purification, and characterization of this compound.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Safety Information

This compound is classified as a skin and eye irritant.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Tetrakis(p-broMophenyl)Methane synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C25H16Br4 | CID 11250692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

Solubility Profile of Tetrakis(4-bromophenyl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Tetrakis(4-bromophenyl)methane (TBPM), a pivotal building block in the synthesis of advanced materials such as porous aromatic frameworks (PAFs) and other complex molecular architectures.[1] Understanding the solubility of this compound is critical for its purification, reaction optimization, and the development of novel applications.

Core Solubility Data

Quantitative solubility data for this compound in a wide array of common laboratory solvents is not extensively documented in publicly available literature. However, through a combination of calculated values and solubility information inferred from experimental procedures, a general solubility profile can be established.

A calculated estimate suggests that this compound is practically insoluble in water , with a predicted solubility of 1.8 x 10⁻⁷ g/L at 25°C.[2] This extremely low aqueous solubility is consistent with its nonpolar, hydrophobic molecular structure.

Qualitative and semi-quantitative data from various sources indicate its solubility in common organic solvents. This information is summarized in the table below.

| Solvent | Formula | Type | Solubility (at approx. RT) | Notes |

| Chloroform (B151607) | CHCl₃ | Halogenated | Soluble (up to 0.11 M) | A 0.11 M solution can be prepared for recrystallization purposes.[3] |

| Dimethylformamide | C₃H₇NO | Polar Aprotic | Soluble | Used as a solvent for reactions involving this compound, such as the synthesis of porous aromatic frameworks.[3] |

| Tetrahydrofuran | C₄H₈O | Ether | Soluble | Utilized as a solvent in synthetic procedures involving this compound. |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Sparingly Soluble / Insoluble | Used as an anti-solvent in the recrystallization of this compound from chloroform.[3] |

| Dimethyl Sulfoxide | C₂H₆OS | Polar Aprotic | Limited Solubility | Inferred from the observation that the related compound, tetraphenylmethane, has limited solubility in DMSO.[3] |

| Water | H₂O | Polar Protic | Insoluble (1.8 x 10⁻⁷ g/L, calculated) | [2] |

Experimental Protocols

Determination of Solubility

A precise experimental protocol for determining the solubility of this compound in various solvents would typically involve the following steps:

-

Material Preparation : Ensure the this compound is of high purity, as impurities can affect solubility.

-

Equilibrium Method : Add an excess amount of the solid compound to a known volume of the solvent in a sealed container.

-

Agitation and Temperature Control : The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant, controlled temperature until equilibrium is reached. This may take several hours or days.

-

Phase Separation : The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis : The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation.

-

Data Reporting : The solubility is typically expressed in units of g/100 mL, mol/L, or mg/mL at the specified temperature.

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the bromination of tetraphenylmethane.

Synthesis Protocol:

-

In a round-bottom flask, place tetraphenylmethane.

-

Under vigorous stirring, add bromine in small portions at room temperature.

-

Continue stirring for a designated period after the addition is complete.

-

Cool the reaction mixture.

-

Slowly add ethanol to the cooled mixture.

-

Allow the mixture to stir overnight.

-

The resulting precipitate is collected by filtration, washed, and dried.

Purification by Recrystallization:

A key procedure that also provides insight into its solubility is purification by recrystallization.

-

Dissolve the crude this compound in chloroform to create a 0.11 M solution.[3]

-

Filter the solution to remove any insoluble impurities.[3]

-

In a separate vessel, prepare a volume of ethanol equal to the volume of chloroform used.[3]

-

Slowly add the ethanol dropwise to the stirring chloroform solution over a period of one hour.[3]

-

The addition of the anti-solvent (ethanol) causes the precipitation of the purified this compound.

-

Allow the mixture to stand, typically overnight at a reduced temperature (e.g., 4°C), to maximize crystal formation.[3]

-

Collect the purified white powder by filtration and dry under a vacuum.[3]

Visualizations

Logical Workflow for Synthesis of Porous Aromatic Frameworks (PAFs)

The following diagram illustrates the logical workflow for the synthesis of Porous Aromatic Frameworks (PAFs) using this compound as a monomer. This process highlights the critical role of the monomer's solubility in the reaction solvent (e.g., DMF).

Caption: Logical workflow for the synthesis of Porous Aromatic Frameworks (PAFs).

Experimental Setup for Recrystallization

This diagram outlines the typical experimental setup for the purification of this compound via recrystallization, a process heavily dependent on its differential solubility in a solvent/anti-solvent system.

Caption: Experimental workflow for the recrystallization of this compound.

References

"spectroscopic data for Tetrakis(4-bromophenyl)methane (NMR, IR, Mass Spec)"

This guide provides a comprehensive overview of the spectroscopic data for Tetrakis(4-bromophenyl)methane, a key building block in the synthesis of porous organic frameworks and other advanced materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Solvent |

| 7.41 | Doublet | 8.7 | 8H | CDCl₃ |

| 7.02 | Doublet | 8.7 | 8H | CDCl₃ |

| 8.0 - 6.5 | Multiplet | - | 16H | DMSO-d₆ |

¹³C NMR Data [1]

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 145.06 | C-2 (C-Br) | DMSO-d₆ |

| 132.86 | C-4 (Ar-CH) | DMSO-d₆ |

| 131.55 | C-3 (Ar-CH) | DMSO-d₆ |

| 120.40 | C-5 (Ar-C) | DMSO-d₆ |

| 63.66 | C-1 (Quaternary C) | DMSO-d₆ |

Infrared (IR) Spectroscopy[1]

| Wavenumber (cm⁻¹) | Description |

| 2960 | C-H stretch (aromatic) |

| 1569 | C=C stretch (aromatic) |

| 1486 | C=C stretch (aromatic) |

| 1393 | C-H bend |

| 1181 | C-H bend |

| 1072 | C-H in-plane bend |

| 1005 | C-H in-plane bend |

| 951 | C-H out-of-plane bend |

| 908 | C-H out-of-plane bend |

| 808 | C-Br stretch |

| 750 | C-H out-of-plane bend |

| 528 | Ring deformation |

| 507 | Ring deformation |

Mass Spectrometry (MS)[1]

| m/z | Interpretation |

| 636 | Molecular Ion [M]⁺ |

| 555 | [M-Br]⁺ |

| 319 | Fragment |

| 279 | Fragment |

| 239 | Fragment |

| 198 | Fragment |

Predicted Monoisotopic Mass: 631.7985 Da[2]

Experimental Protocols

The following sections outline the methodologies employed for the synthesis and spectroscopic analysis of this compound.

Synthesis and Purification

This compound can be synthesized via the bromination of tetraphenylmethane.[3] A typical purification method involves recrystallization. In one procedure, the crude product is dissolved in chloroform (B151607) (CHCl₃) to create a 0.11 M solution. This solution is then filtered. An equal volume of ethanol (B145695) (EtOH) is added dropwise to the stirring chloroform solution over one hour. The mixture is then allowed to stand overnight at approximately 4°C. The resulting white powder is collected on a glass frit and dried under vacuum.[3]

Caption: Workflow for the purification of this compound.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra were acquired on spectrometers such as a Bruker AV400, Varian INOVA-400M, or a Bruker DRX-500.[4] For ¹H NMR, the instrument operates at a frequency of 400 MHz or 500 MHz, while for ¹³C NMR, the frequency is 100 MHz or 125 MHz.[4] Samples were dissolved in deuterated solvents such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Caption: General workflow for acquiring NMR spectroscopic data.

IR Spectroscopy

Infrared spectra were recorded on a Fourier transform spectrometer, for instance, a Nicolet 8700 or a Varian Scimitar FTS-2000.[4] Data can be obtained using the Attenuated Total Reflectance (ATR) technique or by preparing a potassium bromide (KBr) pellet containing the sample.

Mass Spectrometry

High-resolution mass spectra (HRMS) were obtained using an electron ionization (EI) source on an instrument such as a GCT CA127 Micronass UK mass spectrometer.[4] This technique provides information on the molecular weight and fragmentation pattern of the compound.

References

In-Depth Technical Guide: Thermal Stability of Tetrakis(4-bromophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(4-bromophenyl)methane (TBPM) is a tetrahedral organic molecule that serves as a critical building block in supramolecular chemistry and materials science. Its rigid, three-dimensional structure makes it an ideal monomer for the synthesis of porous aromatic frameworks (PAFs) and other advanced polymer networks. These materials are of significant interest for applications in gas storage, separation, and catalysis. For drug development professionals, the relevance of TBPM lies in its use to create porous materials that have potential as carriers for drug delivery systems, where thermal stability is a crucial parameter for manufacturing, storage, and application. This guide provides a comprehensive overview of the thermal stability of TBPM, including detailed experimental protocols for its synthesis and thermal analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₅H₁₆Br₄ |

| Molecular Weight | 636.01 g/mol |

| Appearance | White to light yellow powder/crystal |

| CAS Number | 105309-59-9 |

Thermal Stability Analysis

Thermogravimetric analysis (TGA) is a fundamental technique used to assess the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

While a specific TGA thermogram for pure this compound is not widely available in public literature, key thermal decomposition characteristics have been reported. A significant weight loss is observed at approximately 300 °C.[1] Upon heating to 900 °C, the carbonization yield is only 2%, indicating near-complete decomposition.[1] This decomposition temperature is a critical factor for determining the processing and application limits of TBPM-based materials.

Quantitative Thermal Stability Data

The following table summarizes the available quantitative data on the thermal decomposition of this compound.

| Parameter | Temperature (°C) | Observation | Source |

| Major Weight Loss | ~300 | Significant decomposition occurs at this temperature. | [1] |

| Carbonization Yield | 900 | 2% | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the bromination of tetraphenylmethane (B1200815).

Materials:

-

Tetraphenylmethane

-

Liquid Bromine (Br₂)

-

Sodium bisulfite solution (40% aqueous)

-

Round-bottom flask

-

Reflux condenser

-

Dry ice/acetone bath

-

Stirring apparatus

-

To a 100-mL round-bottom flask containing tetraphenylmethane (2.00 g, 6.24 mmol), carefully add liquid bromine (6.4 mL, 124.8 mmol) at 0 °C.

-

Attach a water-cooled reflux condenser to the flask.

-

Stir the resulting dark reddish slurry vigorously at room temperature for one hour.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add ethanol (25 mL) to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

To quench the excess unreacted bromine, add a 40% aqueous solution of sodium bisulfite (approximately 75 mL) and continue stirring for an additional 30 minutes, or until the orange color disappears.

-

Collect the resulting tan-colored solid by filtration.

-

Wash the solid thoroughly with distilled water (100 mL).

-

Dry the product in an oven at 60 °C for five hours.

-

For further purification, the crude product can be recrystallized from a 2:1 mixture of chloroform and ethanol to yield off-white crystals of this compound.

Thermogravimetric Analysis (TGA) Protocol

The following is a general protocol for conducting thermogravimetric analysis on this compound, based on standard procedures for similar organic compounds.[4][5]

Instrumentation:

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC 1 SF/417-2 or Perkin Elmer STA 6000)

-

Place a small amount of the this compound sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

-

Place the crucible in the TGA instrument.

-

Heat the sample from room temperature (e.g., 30 °C) to a final temperature of 1000 °C.

-

A linear heating rate of 10 °C/minute or 20 °C/minute is commonly used.[4][5]

-

Conduct the analysis under a continuous flow of an inert nitrogen atmosphere (e.g., 40 mL/min) to prevent oxidative degradation.[4]

-

Record the mass of the sample as a function of temperature.

-

The resulting data can be plotted as percent weight loss versus temperature to generate a TGA curve. The derivative of this curve (DTG) can also be plotted to identify the temperature of the maximum rate of weight loss.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Experimental Workflow: Thermogravimetric Analysis (TGA)

Caption: General workflow for Thermogravimetric Analysis (TGA).

Conclusion

This compound exhibits moderate thermal stability, with significant decomposition occurring around 300 °C. This thermal profile is a critical consideration for its application in the synthesis of advanced materials, particularly for processes that require elevated temperatures. The detailed protocols provided in this guide for the synthesis and thermal analysis of TBPM offer a practical resource for researchers and professionals. While TBPM's direct role in drug development is as a precursor to potential drug delivery vehicles, understanding its thermal properties is paramount for the successful design and fabrication of such systems. Further research to obtain a detailed TGA and differential scanning calorimetry (DSC) analysis would provide a more complete understanding of its thermal behavior, including any phase transitions prior to decomposition.

References

An In-depth Technical Guide to the Electrochemical Characterization of Tetrakis(4-bromophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(4-bromophenyl)methane is a tetrahedral organic molecule that has primarily been utilized as a rigid building block in the synthesis of porous organic polymers and metal-organic frameworks. Its three-dimensional structure and the presence of four electrochemically active bromophenyl groups suggest that it may possess interesting and potentially useful electrochemical properties. Understanding these properties, such as its oxidation and reduction potentials and electron transfer kinetics, is crucial for its potential application in areas like molecular electronics, sensing, and electrocatalysis.

This technical guide outlines the standard experimental procedures and theoretical considerations for a thorough electrochemical investigation of this compound.

Hypothetical Electrochemical Behavior

The electrochemical behavior of this compound is expected to be dominated by the redox processes of the bromophenyl moieties.

-

Oxidation: The oxidation would likely involve the removal of electrons from the π-systems of the phenyl rings. The presence of the electron-withdrawing bromine atoms would likely make this oxidation occur at a relatively high potential.

-

Reduction: The reduction process is anticipated to involve the carbon-bromine bonds. The reductive cleavage of C-Br bonds is a well-documented process in the electrochemistry of brominated aromatic compounds. This process is often irreversible and can lead to the formation of new chemical species.

Experimental Protocols

The primary technique for investigating the electrochemical properties of a new compound is cyclic voltammetry (CV).

Materials and Reagents

-

Analyte: this compound

-

Solvent: A dry, aprotic solvent is crucial to avoid protonation of any electrochemically generated species. Suitable options include acetonitrile (B52724) (ACN), dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF).

-

Supporting Electrolyte: A non-reactive salt to ensure solution conductivity. Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP) at a concentration of 0.1 M are common choices.[1]

-

Reference Electrode: A stable reference electrode is essential for accurate potential measurements. A non-aqueous Ag/Ag⁺ electrode (e.g., silver wire in a solution of silver nitrate (B79036) in the chosen solvent system) is appropriate.[2]

-

Working Electrode: A glassy carbon electrode is a common choice for studying organic molecules due to its wide potential window and inertness.[3]

-

Counter Electrode: A platinum wire or gauze is typically used as the counter electrode to complete the electrical circuit.[3]

-

Internal Standard: Ferrocene (B1249389) can be added at the end of an experiment to reference the measured potentials to the well-known ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[2]

Instrumentation

-

A potentiostat capable of performing cyclic voltammetry.

Experimental Procedure: Cyclic Voltammetry

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen dry, aprotic solvent (e.g., ACN).

-

Analyte Solution: Dissolve a small amount of this compound in the electrolyte solution to a final concentration of approximately 1-5 mM.

-

Electrochemical Cell Setup:

-

Place the electrolyte solution containing the analyte into a clean, dry electrochemical cell.

-

Insert the polished glassy carbon working electrode, the platinum wire counter electrode, and the Ag/Ag⁺ reference electrode.[3]

-

-

Deoxygenation: Bubble an inert gas, such as argon or nitrogen, through the solution for at least 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurements.[3]

-

Cyclic Voltammetry Scan:

-

Perform an initial scan over a wide potential range to identify the oxidation and reduction events.

-

For the reduction scan, a typical starting potential could be 0 V, scanning towards negative potentials (e.g., -2.5 V).[4]

-

For the oxidation scan, a typical starting potential could be 0 V, scanning towards positive potentials (e.g., +2.0 V).[4]

-

The scan rate can be varied (e.g., from 25 mV/s to 1000 mV/s) to investigate the kinetics of the electron transfer processes.

-

-

Data Analysis:

-

Identify the peak potentials for any observed oxidation (Epa) and reduction (Epc) events.

-

For reversible processes, the formal potential (E°') can be estimated as the average of the anodic and cathodic peak potentials.

-

The peak separation (ΔEp = Epa - Epc) for a reversible one-electron process is theoretically 59 mV at 25 °C. Larger separations suggest quasi-reversible or irreversible kinetics.

-

-

Internal Referencing: After acquiring the data for the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The potential of the Fc/Fc⁺ couple can then be used to reference the potentials of this compound.

Data Presentation

As no experimental data is available, a hypothetical data table structure is presented below for guidance.

| Compound | Process | Epa (V vs. Fc/Fc⁺) | Epc (V vs. Fc/Fc⁺) | ΔEp (mV) | Scan Rate (mV/s) | Notes |

| This compound | Oxidation | Data Unavailable | Data Unavailable | Data Unavailable | 100 | Hypothetical: Irreversible oxidation |

| This compound | Reduction | Data Unavailable | Data Unavailable | Data Unavailable | 100 | Hypothetical: Irreversible C-Br cleavage |

Visualizations

Experimental Workflow for Electrochemical Characterization

Caption: Workflow for the electrochemical characterization of a novel organic compound.

Hypothetical Redox Pathway

Caption: Hypothetical redox pathways for this compound (TBPM).

Conclusion

While specific experimental data on the electrochemical properties of this compound remains to be reported, this guide provides a robust framework for its characterization. The methodologies outlined, centered around cyclic voltammetry, are standard in the field and would provide valuable insights into the redox behavior of this molecule. Such data would be instrumental in evaluating its suitability for applications in materials science and beyond. Further research into the electrochemical properties of this and related tetra-aryl methane (B114726) compounds is warranted to unlock their full potential.

References

Tetrakis(4-bromophenyl)methane: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(4-bromophenyl)methane is a tetra-substituted aromatic compound with a tetrahedral core. Its rigid, three-dimensional structure and the presence of four reactive bromine atoms make it a valuable and versatile building block in supramolecular chemistry and materials science. The bromine atoms can be readily substituted through various cross-coupling reactions, allowing for the construction of complex, three-dimensional molecular architectures. This technical guide provides a comprehensive review of the synthesis, properties, and key applications of this compound, with a focus on its role in the development of advanced materials.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and use in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₁₆Br₄ | [1] |

| Molecular Weight | 636.02 g/mol | [1] |

| CAS Number | 105309-59-9 | [1] |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 300 °C / 312.5-313 °C | |

| IUPAC Name | 1-bromo-4-[tris(4-bromophenyl)methyl]benzene | [1] |

| InChI Key | YBGIIZGNEOJSRF-UHFFFAOYSA-N | [1][2] |

| Purity (typical) | >95.0% (GC) | |

| ¹H NMR (CDCl₃) | δ 7.41 (d, J = 8.7 Hz, 8H, Ar-H), 7.02 (d, J = 8.7 Hz, 8H, Ar-H) | [3] |

| Crystal Structure (CCDC) | 212982 | [1] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the direct electrophilic bromination of tetraphenylmethane (B1200815). The purity of the final product is critical, especially for its use in the synthesis of porous polymers, as impurities can significantly affect the material's properties.[4]

Experimental Protocol: Bromination of Tetraphenylmethane[5][6]

Materials:

-

Tetraphenylmethane

-

Liquid Bromine (Br₂)

-

Ethanol (B145695) (EtOH)

-

Chloroform (B151607) (CHCl₃)

-

Acetone

-

Dry Ice

Procedure:

-

In a round-bottom flask under vigorous stirring, add tetraphenylmethane (5 g, 15.6 mmol) in small portions to liquid bromine (16 mL, 312.5 mmol) at room temperature over 5 minutes.

-

Continue stirring the mixture for an additional 20 minutes at room temperature.

-

Cool the reaction mixture to -78 °C using an acetone-dry ice bath.

-

Slowly add 40 mL of ethanol to the cold mixture.

-

Remove the cooling bath and allow the mixture to stir overnight at room temperature.

-

The resulting crude solid is collected and purified by recrystallization.

Purification by Recrystallization: [4]

-

Dissolve the crude solid in chloroform to make a 0.11 M solution.

-

Filter the solution to remove any insoluble impurities.

-

To the stirring chloroform solution, add an equal volume of ethanol dropwise over 1 hour.

-

Allow the solution to stand overnight at approximately 4 °C to facilitate crystallization.

-

Collect the precipitated white powder on a glass frit and dry under vacuum. A yield of approximately 60% from the crude material can be expected.

Caption: Workflow for the synthesis and purification of this compound.

Key Applications

The tetrahedral geometry and reactive bromide groups of this compound make it an ideal monomer for creating highly cross-linked, three-dimensional polymers with permanent porosity.

Porous Aromatic Frameworks (PAFs)

This compound is a foundational monomer for the synthesis of Porous Aromatic Frameworks (PAFs), such as the well-known PAF-1.[5] These materials are synthesized via irreversible C-C coupling reactions and are noted for their high thermal stability, chemical resistance, and large surface areas.[6] The synthesis typically proceeds via a Yamamoto-type Ullmann coupling or a Suzuki coupling reaction.[7][8]

Materials:

-

This compound

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

-

Dry, degassed N,N-Dimethylformamide (DMF)

-

6.0 M Hydrochloric Acid (HCl)

Procedure (performed in a glovebox under an inert atmosphere):

-

To a reaction vessel, add Ni(cod)₂ and DMF. Stir the mixture at 25 °C for 5 hours.

-

Heat the mixture to 80 °C for 5 minutes.

-

Add this compound (110 mg, 0.17 mmol) portion-wise to the reaction.

-

Stir the reaction at 80 °C for 23 hours.

-

Remove the vessel from the glovebox, open to air, and transfer the contents to a round-bottom flask with additional DMF (10 mL).

-

Cool the mixture to room temperature.

-

Quench the reaction by the dropwise addition of 6.0 M HCl (10 mL).

-

Stir the mixture open to air for 20 hours.

-

Collect the solid product by vacuum filtration using a medium porosity fritted funnel.

-

The resulting polymer is then washed and dried to yield the porous aromatic framework.

Caption: General workflow for the synthesis of PAF-1 from this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The four C-Br bonds in this compound can serve as electrophilic sites in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This allows for the precise installation of various aryl or vinyl groups, leading to the formation of larger, star-shaped molecules with tailored electronic and photophysical properties. This is a powerful strategy for creating functional materials for applications in electronics and photonics.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (e.g., Phenylboronic acid, >4.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% per bromide)

-

Base (e.g., K₂CO₃ or K₃PO₄, >8.0 equiv.)

-

Degassed solvent system (e.g., 1,4-dioxane/water)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under the inert atmosphere, add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction (e.g., with water) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography to yield the tetra-substituted product.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Type | Information | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1][2] |

| Signal Word | Warning | [1][2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [1][2] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. This compound | C25H16Br4 | CID 11250692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 105309-59-9 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Targeted synthesis of a porous aromatic framework with a high adsorption capacity for organic molecules - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Tailored preparation of porous aromatic frameworks in a confined environment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tetrakis(4-bromophenyl)methane in Porous Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(4-bromophenyl)methane is a tetrahedral building block crucial for synthesizing advanced porous materials, particularly Porous Organic Frameworks (POFs).[1] Its rigid, three-dimensional structure allows for the creation of highly porous and stable frameworks with applications in gas storage, separation, catalysis, and potentially, drug delivery.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and utilization of POFs.

Synthesis of Porous Organic Frameworks

The most common method for synthesizing POFs from this compound is the Yamamoto-type Ullmann cross-coupling reaction. This reaction involves the nickel-catalyzed homocoupling of aryl halides to form carbon-carbon bonds, resulting in a robust and porous network.

Experimental Workflow: Synthesis of a Porous Aromatic Framework (PAF)

Caption: General workflow for the synthesis of a POF from this compound.

Detailed Protocol: Yamamoto-Type Ullmann Cross-Coupling

Materials:

-

This compound

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

-

2,2'-Bipyridyl (bpy)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Tetrahydrofuran (THF), acetone, methanol (for washing)

Procedure:

-

Preparation: In a glovebox, add Ni(COD)₂ (e.g., 3 equivalents per C-Br bond) and 2,2'-bipyridyl (e.g., 3 equivalents per C-Br bond) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add a mixture of anhydrous DMF and toluene (e.g., 1:1 v/v) to the flask.

-

Reaction Initiation: Stir the mixture at 80-100 °C for 30-60 minutes until a deep-colored solution is formed, indicating the formation of the active Ni(0) complex.

-

Monomer Addition: Add this compound to the reaction mixture.

-

Polymerization: Continue stirring the mixture at 80-100 °C for 48-72 hours. A precipitate will form as the polymerization proceeds.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Collect the solid product by vacuum filtration.

-

Washing:

-

Wash the solid with DMF to remove residual solvent and soluble oligomers.

-

To remove the nickel catalyst, wash the solid with a dilute solution of hydrochloric acid (e.g., 1 M HCl).

-

Wash thoroughly with deionized water until the filtrate is neutral.

-

Subsequently, wash the solid with various organic solvents such as THF, acetone, and methanol to remove any remaining impurities and water.

-

-

Soxhlet Extraction (Optional but Recommended): For complete removal of impurities, perform a Soxhlet extraction of the solid with methanol or acetone for 24 hours.

-

Activation: Dry the purified POF under vacuum at an elevated temperature (e.g., 120-150 °C) for 12-24 hours to remove any guest solvent molecules from the pores. The final product is typically a fine powder.

Characterization of Porous Organic Frameworks

A comprehensive characterization is essential to confirm the successful synthesis and to understand the properties of the resulting POF.

| Technique | Purpose | Typical Expected Results |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the polymerization by observing the disappearance of the C-Br stretching vibration. | Disappearance of the characteristic C-Br band from the this compound monomer. |

| Solid-State ¹³C NMR Spectroscopy | To investigate the chemical environment of the carbon atoms in the polymer network. | Broad signals characteristic of an amorphous polymer, with chemical shifts corresponding to the aromatic carbons in the framework. |

| Powder X-ray Diffraction (PXRD) | To assess the crystallinity of the material. | A broad halo pattern, indicating the amorphous nature of the POF. |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the framework. | High thermal stability, often with a decomposition temperature above 400 °C in an inert atmosphere.[1] |

| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and particle size of the POF. | Typically shows aggregated nanoparticles or an irregular, porous morphology. |

| Nitrogen Adsorption-Desorption Analysis (at 77 K) | To determine the porosity, including BET surface area, pore volume, and pore size distribution. | High BET surface area (can exceed 5000 m²/g for some PAFs), and a microporous or hierarchical pore structure. |

Applications in Research and Development

Gas Storage and Separation

POFs derived from this compound exhibit high surface areas and tunable porosity, making them excellent candidates for gas storage (e.g., hydrogen, methane, carbon dioxide) and separation applications. The high density of aromatic rings in the framework can enhance the affinity for certain gas molecules.